REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][N:12]2[CH:16]([C:17]([O:19]C)=[O:18])[CH2:15][CH2:14][C:13]2=[O:21])=[CH:7][CH:6]=1>O>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][N:12]2[C:13](=[O:21])[CH2:14][CH2:15][CH:16]2[C:17]([OH:19])=[O:18])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CN1C(CCC1C(=O)OC)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for two hours with a steam bath
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (Na2SO4) organic phase
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from toluene (300 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CN1C(CCC1=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |